Dapivirine-d11

LC-MS/MS Isotope dilution mass spectrometry Internal standard selection

Dapivirine-d11 (CAS 1329613-10-6, molecular formula C20H8D11N5, molecular weight 340.47) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine (TMC120), in which eleven hydrogen atoms on the 2,4,6-trimethylphenyl ring are replaced by deuterium. The parent compound Dapivirine is a diarylpyrimidine (DAPY) NNRTI that binds directly to HIV-1 reverse transcriptase with an IC50 of 24 nM and exhibits potent activity against wild-type HIV-1 (EC50 of 0.64 nM in cell-based assays).

Molecular Formula C20H19N5
Molecular Weight 340.5 g/mol
Cat. No. B588875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapivirine-d11
Synonyms4-[[4-[(2,4,6-Trimethylphenyl-d11)amino]-2-pyrimidinyl]amino]benzonitrile;  R 147681-d11;  TMC 120-d11;  TMC 120R147681-d11; 
Molecular FormulaC20H19N5
Molecular Weight340.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D
InChIKeyILAYIAGXTHKHNT-UXJCIKOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapivirine-d11 Procurement Guide: Deuterated Internal Standard for Dapivirine Bioanalysis


Dapivirine-d11 (CAS 1329613-10-6, molecular formula C20H8D11N5, molecular weight 340.47) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine (TMC120), in which eleven hydrogen atoms on the 2,4,6-trimethylphenyl ring are replaced by deuterium . The parent compound Dapivirine is a diarylpyrimidine (DAPY) NNRTI that binds directly to HIV-1 reverse transcriptase with an IC50 of 24 nM and exhibits potent activity against wild-type HIV-1 (EC50 of 0.64 nM in cell-based assays) [1]. Dapivirine-d11 is manufactured by Toronto Research Chemicals (TRC, cat. no. D185502) and is distributed through multiple authorized vendors including MedChemExpress and BOC Sciences .

Why Dapivirine-d11 Cannot Be Substituted by Dapivirine-d4 or Unlabeled Dapivirine in Quantitative Bioanalysis


Deuterated internal standards used in LC-MS/MS quantitation must satisfy three critical criteria: a mass difference from the analyte sufficient to eliminate isotopic cross-talk (generally ≥3 Da for small molecules), labeling at non-exchangeable positions to prevent deuterium loss during sample preparation, and undetectable levels of unlabeled (D0) species that would inflate baseline signal [1]. Dapivirine-d4 (4 deuterium atoms on the benzonitrile ring, mass shift +4 Da) and Dapivirine-d11 (11 deuterium atoms on the trimethylphenyl ring, mass shift +11 Da) differ substantially in these analytical performance characteristics. While published validated methods have utilized Dapivirine-d4 as an internal standard — achieving an LLOQ of 20 pg/mL with intra-assay precision (%CV) of 5.58–13.89% in human plasma — the larger mass shift of Dapivirine-d11 provides greater immunity to isotopic cross-talk from the natural M+ isotope envelope of the analyte and offers a labeling position on a key metabolic fragment, making generic substitution between these two deuterated forms analytically consequential [2].

Dapivirine-d11 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Procurement Decision-Making


Mass Shift Advantage: Dapivirine-d11 (+11 Da) vs. Dapivirine-d4 (+4 Da) — Isotopic Cross-Talk Mitigation

Dapivirine-d11 (MW 340.47) provides a nominal mass shift of +11.07 Da relative to unlabeled Dapivirine (MW 329.40), compared with a shift of only +4.02 Da for Dapivirine-d4 (MW 333.42) . The larger mass separation positions the internal standard signal further outside the natural isotopic envelope of the analyte, reducing the risk of isotopic cross-talk — a phenomenon where the M+1, M+2, or higher natural abundance isotopologues of the analyte overlap with the internal standard detection channel. Established design principles for stable isotope-labeled internal standards specify a minimum mass difference of ≥3 Da for small-molecule drugs to avoid spectral overlap; Dapivirine-d11 exceeds this threshold by a factor of 3.7, versus a factor of only 1.3 for Dapivirine-d4 . For Dapivirine (C20H19N5), the natural abundance of the M+4 isotopologue is approximately 0.01% and the M+11 isotopologue is negligible, meaning that the +11 Da shift of Dapivirine-d11 eliminates any measurable contribution of natural analyte isotopologues to the internal standard signal, whereas the +4 Da shift of Dapivirine-d4 may permit trace overlap under high analyte concentration conditions .

LC-MS/MS Isotope dilution mass spectrometry Internal standard selection

Deuterium Labeling Position: Trimethylphenyl Ring (d11) vs. Benzonitrile Ring (d4) — Metabolic Stability and Fragment Tracking

Dapivirine-d11 incorporates deuterium at all eleven hydrogen positions on the 2,4,6-trimethylphenyl ring (three CD3 groups and two aromatic D atoms), while Dapivirine-d4 labels only four aromatic positions on the benzonitrile ring . The trimethylphenyl moiety of Dapivirine is a primary site of oxidative metabolism, making the d11 labeling pattern particularly valuable for metabolic tracing studies where the labeled fragment must be retained throughout biotransformation . Furthermore, aromatic deuterium labels ortho to electron-withdrawing groups (such as those on the benzonitrile ring in d4) carry a higher theoretical risk of pH-dependent H/D back-exchange during sample preparation compared with the methyl deuterium labels on the trimethylphenyl ring in d11, which are positioned on non-exchangeable sp3 carbon centers . The IUPAC name for Dapivirine-d11 — 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile — confirms the comprehensive labeling of the metabolically relevant DAPY pharmacophore region .

Deuterium exchange stability Metabolic profiling LC-MS/MS fragment tracking

Parent Compound Antiviral Potency: Dapivirine EC50 (0.64 nM) Benchmarked Against Rilpivirine and MIV-150 — Context for Bioanalytical Sensitivity Requirements

Although Dapivirine-d11 is an isotopologue with identical target binding properties to unlabeled Dapivirine, the potency of the parent compound defines the concentration range over which accurate quantitation is required in pharmacokinetic/pharmacodynamic studies. In a direct head-to-head comparison using the same HIV-1LAI wild-type virus and MT-4 cell assay system, Dapivirine (DPV) exhibited an EC50 of 0.64 ± 0.13 nM, compared with Rilpivirine (RPV) at 0.33 ± 0.13 nM and MIV-150 at 0.68 ± 0.09 nM [1]. Against the common NNRTI resistance mutation K103N, DPV showed a 4.8-fold increase in EC50 to 3.03 ± 0.47 nM; against Y181C, a 7.9-fold increase to 5.06 ± 1.50 nM; and against the double mutant K103N/Y181C, an 88-fold increase to 56.20 ± 3.06 nM [1]. These sub-nanomolar to low-nanomolar EC50 values underscore the need for bioanalytical methods capable of quantifying Dapivirine at pg/mL concentrations in biological matrices — a requirement that demands high-quality deuterated internal standards [2].

HIV-1 NNRTI Antiviral potency EC50 comparison

Isotopic Purity Specification: Dapivirine-d11 (98% atom D) — Ensuring Minimal D0 Interference

Dapivirine-d11 is specified at 96% chemical purity (CP) and 98% atom D isotopic enrichment . The 98% atom D specification means that at each of the 11 deuterated positions, the probability of deuterium occupancy is 0.98, yielding a theoretical D11/D0 ratio of approximately (0.98)^11 ≈ 80% for the fully labeled species. The residual D0 (unlabeled) content is critical because any unlabeled Dapivirine present in the internal standard preparation will contribute to the analyte signal, artificially elevating the measured concentration and compromising the lower limit of quantitation . This is particularly important for Dapivirine methods operating at LLOQs as low as 20 pg/mL, where even trace D0 contamination can cause significant positive bias [1]. The BOC Sciences product also notes a melting point of 217–219°C, light brown solid appearance, and solubility in DMSO and methanol — physical properties consistent with the expected deuteration pattern .

Isotopic enrichment D0 interference Internal standard quality control

Published Method Performance Baseline: Dapivirine-d4 IS Achieves LLOQ of 20 pg/mL — Dapivirine-d11's Larger Mass Shift Enables Potentially Lower Quantitation Limits

A validated UHPLC-MS/MS method using Dapivirine-d4 (2H4-dapivirine) as the internal standard established an analytical measuring range of 20–10,000 pg/mL for Dapivirine in human plasma, with intra-assay precision (%CV) ranging from 5.58% to 13.89% and inter-assay precision from 5.23% to 13.36% [1]. The method employed protein precipitation with acetonitrile followed by UHPLC separation on a Waters BEH C8 column and detection on an API 5000 triple quadrupole mass spectrometer [1]. A separate ultrasensitive LC-MS/MS method using the same Dapivirine-d4 IS for breast milk quantitation achieved an LLOQ of 10 pg/mL with intra- and inter-assay %CVs ≤14.6% and %DEVs ≤±12.7% [2]. While these methods demonstrate that Dapivirine-d4 is fit-for-purpose, the +4 Da mass shift of Dapivirine-d4 represents the minimum recommended separation for small-molecule internal standards . Dapivirine-d11, with its +11 Da mass shift, provides an additional 7 Da of chromatographic and mass spectrometric separation, which can reduce ion suppression cross-talk effects and improve assay robustness when analyzing complex matrices such as cervicovaginal fluid, breast milk, or tissue homogenates .

Bioanalytical method validation LLOQ UHPLC-MS/MS

Optimal Procurement and Application Scenarios for Dapivirine-d11 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development for Dapivirine Pharmacokinetic Studies Requiring Sub-20 pg/mL LLOQs

For clinical pharmacology teams developing LC-MS/MS methods to support Dapivirine pharmacokinetic studies in plasma, cervicovaginal fluid, or breast milk, Dapivirine-d11 is the preferred internal standard when method robustness at the lowest quantitation limits is critical. The +11 Da mass shift reduces isotopic cross-talk risk compared with Dapivirine-d4 (+4 Da), enabling confident integration of analyte peaks at concentrations approaching the published LLOQ of 20 pg/mL. The 98% atom D isotopic purity specification minimizes D0 interference that would otherwise compromise accuracy at low pg/mL concentrations [1].

Metabolic Profiling and Drug Metabolism Studies Tracking the Trimethylphenyl Moiety of Dapivirine

Research groups investigating the oxidative metabolism of Dapivirine should select Dapivirine-d11 over Dapivirine-d4 because the deuterium labels are positioned on the metabolically labile 2,4,6-trimethylphenyl ring rather than the relatively stable benzonitrile moiety. This labeling pattern ensures that the deuterium tag is retained on key Phase I metabolites arising from methyl hydroxylation and subsequent oxidation, enabling accurate MS/MS fragment tracking throughout metabolic pathways. The sp3-hybridized CD3 labels are resistant to pH-dependent H/D back-exchange during sample preparation, unlike the aromatic deuterium labels in Dapivirine-d4 which carry theoretical exchange risk .

High-Sensitivity Tissue Distribution Studies Leveraging the 11-Label Mass Window for SRM Optimization

For studies quantifying Dapivirine tissue distribution (e.g., vaginal tissue biopsies, rectal tissue, or lymph node specimens), the +11 Da mass window of Dapivirine-d11 provides a wider selected reaction monitoring (SRM) mass separation than the +4 Da window of Dapivirine-d4. This additional separation is particularly valuable when analyzing complex tissue homogenates where endogenous phospholipids and other matrix components can cause ion suppression or generate isobaric interferences in the internal standard channel. The 96% chemical purity specification ensures that co-eluting impurities do not contribute to the internal standard signal, supporting reproducible quantification across large sample batches typical of tissue pharmacokinetic studies [1].

HIV-1 Resistance Surveillance Studies Requiring Accurate Dapivirine Concentration-Effect Correlation

Investigators correlating Dapivirine concentrations at mucosal surfaces with antiviral effect against NNRTI-resistant HIV-1 variants need internal standards that perform reliably across a wide dynamic range. Given that Dapivirine exhibits EC50 values ranging from 0.64 nM (WT) to 56.20 nM (K103N/Y181C double mutant), plasma and tissue concentrations spanning 4+ orders of magnitude must be accurately quantified. Dapivirine-d11's combination of high isotopic purity and large mass shift supports robust quantitation across this entire concentration range without the need for sample dilution and re-analysis, improving laboratory throughput in large clinical trial settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapivirine-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.